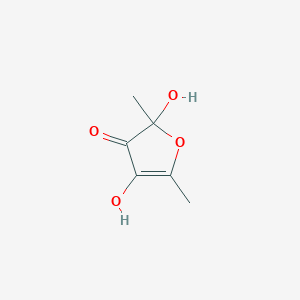

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone

Vue d'ensemble

Description

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone is a naturally occurring organic compound known for its sweet, caramel-like aroma. It is commonly found in various food products, including soy sauce, roasted coffee, and honey. This compound is a key flavor component and has been extensively studied for its role in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat. This reaction is typically carried out at elevated temperatures (around 120-150°C) and can be catalyzed by acidic or basic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of food processing, particularly in the production of soy sauce and roasted coffee. The compound can be isolated and purified using techniques such as solvent extraction and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield simpler alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

Furaneol is primarily valued as a flavoring agent due to its sweet, caramel-like aroma. It is naturally present in several fruits and is synthesized during the Maillard reaction in food processing.

Flavor Profile and Thresholds

The flavor threshold of Furaneol varies with pH levels:

- At pH 7.0: 0.1%

- At pH 4.5: 0.01%

This suggests that its flavor potency is enhanced in slightly acidic conditions, making it particularly effective in fruit-flavored products.

| pH Level | Flavor Threshold (%) |

|---|---|

| 7.0 | 0.1 |

| 4.5 | 0.01 |

Case Study: Strawberry Flavor

Research has shown that Furaneol contributes significantly to the flavor profile of strawberries. Its formation was studied using HPLC-MS/MS techniques to quantify its presence during the ripening process of strawberries, demonstrating its role in enhancing fruit flavor .

Recent studies indicate that Furaneol may possess various health benefits , including antioxidant properties and potential therapeutic effects.

Antioxidant Properties

Furaneol has been shown to act as both a pro-oxidant and an anti-oxidant depending on the concentration and environmental conditions:

- At low concentrations, it exhibits antioxidant activity by scavenging free radicals.

- At higher concentrations, it may induce oxidative stress .

Genetic Studies

A study indicated that Furaneol could induce genetic damage in reticulocytes in a dose-dependent manner after oral administration, raising questions about its safety at high doses .

Synthesis and Production

Furaneol can be synthesized through various methods:

- Biochemical Synthesis : It is biosynthesized by plants and microorganisms during metabolic processes.

- Chemical Synthesis : Produced from D-fructose or other sugars under specific conditions (e.g., heat treatment) during food processing .

Food Preservation

Due to its antimicrobial properties, Furaneol can also be utilized as a natural preservative in food products, potentially extending shelf life by inhibiting spoilage microorganisms .

Cosmetic Industry

Furaneol's pleasant aroma makes it a candidate for use in cosmetics and personal care products as a fragrance component.

Mécanisme D'action

The mechanism by which 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone exerts its effects involves its interaction with various molecular targets and pathways:

Flavor Development: It participates in the Maillard reaction, forming complex flavor compounds.

Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.

Antioxidant Properties: It scavenges free radicals, thereby preventing oxidative damage to cells.

Comparaison Avec Des Composés Similaires

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be compared with other similar compounds, such as:

2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another key flavor compound with a similar structure but different sensory properties.

2,4-Dihydroxy-2,5-dimethyl-3(2H)-thiophenone: A sulfur-containing analog with distinct aroma characteristics.

2,3-Dihydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with variations in hydroxyl group positioning

These comparisons highlight the unique properties of this compound, particularly its role in flavor development and its diverse applications in various fields.

Activité Biologique

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol , is a furan derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its flavoring properties in food and beverages but also exhibits significant antioxidant, antimicrobial, and potential therapeutic effects. This article aims to summarize the biological activity of Furaneol, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Furaneol has the molecular formula and a molecular weight of approximately 144.12 g/mol. Its structure is characterized by a furan ring with hydroxyl and methyl substituents, which contribute to its unique properties.

Antioxidant Activity

Furaneol exhibits strong antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The antioxidant capacity of Furaneol has been evaluated using various methods, including:

- DPPH (1,1-diphenyl-2-picrylhydrazyl) assay

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

A study reported that Furaneol showed a significant reduction in DPPH radical activity with an IC50 value comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

Furaneol has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

Cytotoxicity and Genotoxicity

Cytotoxic effects of Furaneol have been studied using various cell lines. In vitro assays indicated that at higher concentrations, Furaneol could induce cytotoxicity in human liver cancer cells (HepG2), with an IC50 value of 40 µM . Furthermore, genotoxic effects were observed in micronucleus assays, indicating potential DNA damage at elevated doses .

Study on Antioxidant Properties

A comprehensive study evaluated the antioxidant activity of Furaneol extracted from strawberries. The results showed that Furaneol not only scavenged free radicals effectively but also enhanced the overall antioxidant capacity of strawberry extracts when combined with other phenolic compounds .

Application in Food Preservation

Furaneol has been explored as a natural preservative due to its antimicrobial properties. A case study demonstrated its effectiveness in extending the shelf life of fresh-cut fruits by inhibiting microbial growth while maintaining sensory quality .

Propriétés

IUPAC Name |

2,4-dihydroxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQUMWVEWMCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(O1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.